Enantioselective Resolution: S-Selectivity (E > 200) for 2-Bromoarylacetic Acid Esters with Candida rugosa Lipases
In the hydrolytic kinetic resolution of 2-bromo-arylacetic acid octyl esters (direct derivatives of 2-amino-2-(2-bromophenyl)acetic acid), Candida rugosa lipase isoforms Lip1 and Lip3 exhibit extreme S-enantioselectivity with E-values >200, while Lip4 shows a distinct R-preference (E = 15) . This differentiation from other arylacetic esters is driven by the ortho-bromine substituent's steric interactions at position 296 of the lipase active site; bulkier residues at this position increase S-selectivity . In contrast, Yarrowia lipolytica Lip2p lipase displays low S-enantioselectivity (E = 5) toward the same 2-bromo-phenylacetic acid octyl esters, requiring a double substitution variant (D97A-V232F) to invert preference to R-selectivity (E > 200) with a 4.5-fold activity enhancement . The ortho-bromo substitution provides a uniquely challenging and engineerable substrate profile compared to unsubstituted or para-substituted phenylacetic esters, which typically yield lower enantiomeric discrimination .
| Evidence Dimension | Enantioselectivity (E-value) in lipase-catalyzed hydrolytic kinetic resolution |
|---|---|
| Target Compound Data | 2-bromo-phenylacetic acid octyl ester: S-selectivity E > 200 (Lip1, Lip3); R-selectivity E = 15 (Lip4); S-selectivity E = 5 (Lip2p wild-type) |
| Comparator Or Baseline | Unsubstituted phenylacetic acid octyl esters (not explicitly quantified, but known to exhibit lower discrimination); Lip2p variant D97A-V232F achieves R-selectivity E > 200 |
| Quantified Difference | E-value differential: S-selectivity (Lip1/Lip3) vs. R-selectivity (Lip4) = >13.3-fold; Lip2p variant inversion from E=5 (S) to E>200 (R) = >40-fold change |
| Conditions | Hydrolytic kinetic resolution using Candida rugosa Lip1, Lip3, Lip4 isoforms and Yarrowia lipolytica Lip2p wild-type and engineered variants; 2-bromo-phenylacetic acid octyl ester substrates; Biotechnology and Bioengineering (2010, 2011) studies |
Why This Matters
The extreme S-enantioselectivity (E > 200) with C. rugosa lipases establishes this substrate class as a benchmark for enzyme engineering studies and chiral resolution process development, enabling high-yield isolation of enantiopure (R)- or (S)-2-amino-2-(2-bromophenyl)acetic acid building blocks critical for asymmetric synthesis.
